Home > Products > Building Blocks P15461 > Iotalamic acid
Iotalamic acid - 2276-90-6

Iotalamic acid

Catalog Number: EVT-254399
CAS Number: 2276-90-6
Molecular Formula: C11H9I3N2O4
Molecular Weight: 613.91 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iotalamic acid is an organic compound primarily known for its use as an X-ray contrast agent. [, ] In scientific research, it serves as a model compound for studying the degradation and removal of iodinated X-ray contrast media (IXCM) from water sources. [] It has also been used as a contrast agent in studies on animal models to investigate the distribution of substances within the body. []

Future Directions
  • Developing Sustainable Degradation Methods: As iotalamic acid and other IXCM pose environmental concerns, future research should focus on developing efficient and sustainable methods for their degradation and removal from water sources. This could involve exploring advanced oxidation processes, bioaugmentation strategies, and novel catalytic materials. []

Iopamidol

Relevance: Iopamidol is structurally related to iotalamic acid as both belong to the same class of non-ionic iodinated contrast media. They share a similar core structure consisting of a triiodinated benzene ring attached to an amide side chain. The presence of three iodine atoms in both compounds contributes to their radiopacity and utility as X-ray contrast agents. [, ]

Iohexol

Relevance: Iohexol exhibits structural similarities to iotalamic acid due to the presence of a triiodinated benzene ring and an amide side chain in its molecular structure. These shared structural features categorize them within the same class of non-ionic iodinated contrast media. The three iodine atoms within their structures are crucial for their X-ray absorbing properties, enabling their application as contrast agents.

Iopromide

Relevance: Both iopromide and iotalamic acid belong to the non-ionic iodinated contrast media category and exhibit structural similarities. They possess a triiodinated benzene ring as a central component of their structure, which confers their radiopacity. This shared feature allows them to absorb X-rays effectively, making them suitable for use as contrast agents in medical imaging.

Iomeprol

Relevance: Iomeprol shares structural resemblances with iotalamic acid, specifically the presence of a triiodinated benzene ring and an amide side chain. This shared structural motif classifies them both as non-ionic iodinated contrast media. The presence of iodine atoms in both compounds gives them the ability to absorb X-rays efficiently, making them effective as contrast agents.

Diatrizoate

Relevance: Although diatrizoate differs from iotalamic acid in its ionic nature (ionic vs. non-ionic), they both belong to the broader category of iodinated X-ray contrast media. The key structural feature they share is the presence of a triiodinated benzene ring, which is essential for their ability to absorb X-rays and provide contrast during imaging procedures. [, ]

Source and Classification

Iotalamic acid is derived from the iodination of aromatic compounds, specifically through the modification of isophthalic acid derivatives. As a member of the class of radiocontrast agents, it is categorized under ionic contrast media. The presence of iodine atoms in its structure significantly contributes to its efficacy as a contrast agent by increasing the attenuation of X-rays compared to surrounding tissues .

Synthesis Analysis

The synthesis of iotalamic acid involves several key steps that can vary based on the specific method employed. A notable synthetic route begins with 5-nitroisophthalic acid monomethyl ester as the primary starting material. The synthesis process typically includes:

  1. Amidation Reaction: The initial reaction involves converting the nitro compound into an amide.
  2. Catalytic Reduction: This step reduces the nitro group to an amine without isolating intermediates.
  3. Iodination Reaction: Following reduction, iodine is introduced to form the triiodinated structure.
  4. Acetylation Reaction: Finally, acetylation occurs to yield iotalamic acid.
Molecular Structure Analysis

Iotalamic acid has a complex molecular structure characterized by:

  • Molecular Formula: C₁₁H₉I₃N₂O₄
  • Molar Mass: Approximately 613.916 g/mol
  • Structural Features:
    • A central aromatic ring system with three iodine atoms attached (iodinated aromatic ring).
    • Functional groups including a carboxylic acid and an amide, which enhance its solubility in water.

The iodine atoms within the structure are crucial for its function as a contrast agent, providing significant electron density that enhances X-ray attenuation .

Chemical Reactions Analysis

Iotalamic acid participates in various chemical reactions, particularly:

  • Decomposition Reactions: In vivo, iotalamic acid may undergo hydrolysis and other metabolic transformations, leading to the excretion of iodine through renal pathways.
  • Reactions with Biological Tissues: Upon administration, it interacts with blood and tissue components, affecting imaging quality by creating differential absorption characteristics based on tissue composition.

These reactions are critical for its application in diagnostic imaging, where the goal is to achieve clear differentiation between various anatomical structures .

Mechanism of Action

The mechanism of action of iotalamic acid as a contrast agent involves:

  1. Distribution: After intravenous administration, iotalamic acid distributes unevenly within body tissues.
  2. X-ray Attenuation: The high electron density from the iodine atoms allows for greater absorption of X-rays compared to surrounding tissues.
  3. Contrast Creation: This differential absorption creates a contrast effect on radiographic images, enabling visualization of vascular structures and organ systems.

The effective use of iotalamic acid hinges on its pharmacokinetics and dynamics within the body, influencing how well it delineates structures during imaging procedures .

Physical and Chemical Properties Analysis

Iotalamic acid exhibits several important physical and chemical properties:

  • Solubility: It is soluble in water due to the presence of polar functional groups.
  • Stability: Generally stable under physiological conditions but may decompose under extreme pH or temperature.
  • pH Sensitivity: The compound’s solubility and stability can be affected by pH levels in solution.

These properties are essential for its formulation as a contrast agent and influence its behavior during medical imaging procedures .

Applications

Iotalamic acid has several significant applications in clinical settings:

  • Radiographic Imaging: Primarily used as a negative contrast agent in X-ray imaging to enhance visibility of blood vessels and organs.
  • Kidney Function Assessment: Utilized in tests such as glomerular filtration rate evaluations through formulations like sodium iothalamate I-125.
  • Research Applications: Employed in various studies involving pharmacokinetics and imaging techniques.

Due to its effectiveness and relatively low risk profile, iotalamic acid remains a vital tool in diagnostic radiology .

Historical Development and Evolution in Diagnostic Applications

Emergence as a Radiocontrast Agent in Mid-20th Century Nephrology

Iotalamic acid emerged as a pioneering radiocontrast agent in the 1950s-1960s, specifically engineered for renal function assessment. Its molecular structure (C₁₁H₉I₃N₂O₄) featured three iodine atoms strategically positioned on a benzene ring, providing optimal X-ray attenuation at diagnostic energy ranges (30-80 keV). This design delivered superior radiographic density compared to earlier diiodinated agents like diodrast [9]. The compound was initially developed as both sodium iotalamate and meglumine iotalamate salts to balance solubility with tolerability [4] [6].

In nephrology, iotalamic acid gained prominence for glomerular filtration rate (GFR) quantification. Its renal handling profile showed significant similarities to inulin, then considered the gold standard for GFR measurement. Research demonstrated that iotalamic acid was freely filtered at the glomerulus with minimal protein binding (<8%) and underwent rapid renal excretion, making it suitable for clearance studies. Radiolabeled versions (e.g., I-125 sodium iothalamate, marketed as Glofil-125) enabled precise tracking of renal elimination kinetics [1] [6]. However, critical studies later revealed that tubular secretion (and potential reabsorption) occurred alongside glomerular filtration, complicating its interpretation as a pure GFR marker. The observed agreement with inulin clearance resulted from a "fortuitous cancellation of errors between tubular excretion and protein binding" rather than identical handling [1].

Table 1: Key Properties of Iotalamic Acid in Renal Function Assessment

PropertyValue/CharacteristicClinical Significance
Molecular Weight613.9 g/molFacilitates glomerular filtration
Protein Binding<8%Minimizes interference with filtration rates
Primary Excretion RouteRenal (>95% within 24 hours)Suitable for urography and GFR measurement
Radiolabeled FormI-125 Sodium IothalamateEnables precise quantification of renal clearance
LimitationsTubular secretion componentOverestimates true GFR by 10-15%

Transition from Ionic to Non-Ionic Contrast Media: Role of Iotalamic Acid

Iotalamic acid represented the archetypal ionic monomer in radiological contrast media classification. As a sodium or meglumine salt of triiodobenzoic acid, it dissociated in solution into charged particles, creating a high-osmolality environment (~1500-2000 mOsm/kg, 5-8 times plasma osmolality). This characteristic defined it as a High Osmolar Contrast Medium (HOCM) and directly contributed to its hemodynamic toxicity profile, including pain during injection, endothelial damage, and erythrocyte deformation [5] [9].

The clinical limitations of ionic media like iotalamic acid drove the development of non-ionic alternatives. A pivotal 1982 study demonstrated that iotalamic acid (meglumine iothalamate) induced significantly more sickling of erythrocytes in sickle cell disease patients compared to the non-ionic agent iopamidol at equivalent concentrations. This study provided mechanistic evidence for the clinical superiority of non-ionic agents in vulnerable populations [3]. Non-ionic monomers (e.g., iohexol, iopamidol) were engineered by replacing the ionizing carboxyl group (-COOH) with hydrophilic, non-ionizing acetyl groups (-CO-NH-CO-CH₃), reducing osmolality while maintaining iodine content. This yielded "ratio 3" agents (three iodine atoms per particle) versus iotalamic acid's "ratio 1.5" status (three iodine atoms per two ions) [7] [9].

Iotalamic acid served as a critical benchmark for toxicity reduction during this transition. While newer non-ionic monomers (e.g., iohexol) and dimers (e.g., iodixanol) achieved near-isotonicity, iotalamic acid remained clinically relevant in specific applications where cost-effectiveness was prioritized and patient risk factors were minimal. Its role diminished significantly in intravascular applications by the 1990s but persisted in non-vascular imaging like retrograde pyelography and cystography due to its reliable opacification and lower cost [5] [9].

Table 2: Generational Evolution of Iodinated Contrast Media Including Iotalamic Acid

GenerationTypeOsmolality (vs Plasma)Example AgentsIodine:Particle Ratio
First (1950s-1970s)Ionic MonomerHigh (HOCM)Iotalamic acid, Diatrizoate1.5 (e.g., 3 I⁻ : 2 ions)
Second (1980s)Ionic DimerLow (LOCM)Ioxaglate3.0 (e.g., 6 I⁻ : 2 ions)
Third (1980s-)Non-Ionic MonomerLow (LOCM)Iohexol, Iopamidol3.0 (e.g., 3 I⁻ : 1 molecule)
Fourth (1990s-)Non-Ionic DimerIso-Osmolar (IOCM)Iodixanol6.0 (e.g., 6 I⁻ : 1 molecule)

Key Milestones in Regulatory Approvals and Clinical Adoption

Iotalamic acid's regulatory journey began with FDA approval of its meglumine salt (Conray) in the early 1960s for excretory urography and angiography. Its sodium salt received separate approval in 1962 [4]. The radiolabeled derivative, Sodium Iothalamate I-125 Injection (Glofil-125), gained approval specifically for glomerular filtration evaluation in 1970, cementing its role in nephrology [6]. By 1996, the cystourethrography formulation (Cysto-Conray II) was approved, highlighting its adaptation for specialized lower urinary tract imaging [4].

Market dynamics reflected iotalamic acid's transition from frontline to niche agent. Throughout the 1970s-1980s, Conray and its derivatives commanded a significant share of the ionic contrast market. However, post-1985, the global contrast media landscape shifted dramatically toward non-ionic agents. Despite this, iotalamic acid maintained a presence due to its cost-effectiveness in specific procedures and established infrastructure for production. By 2024, the global market for iotalamic acid was valued at $326 million, with projected growth to $436 million by 2032 (CAGR 6.1%). This growth is driven by its continued use in emerging economies, veterinary medicine, and specific diagnostic niches like retrograde cystourethrography rather than mainstream angiography or CT [2].

Regulatory milestones also involved label expansions based on clinical experience. Initial approvals for urography and angiography were extended to include applications like arthrography, ERCP, computed tomography enhancement, and digital subtraction angiography (DSA), demonstrating its versatility across multiple imaging modalities [6]. However, these expansions occurred alongside increasing constraints on its intravascular use, particularly in high-risk patients (neonates, sickle cell disease, renal impairment), where non-ionic agents became mandated by clinical guidelines [1] [3].

Table 3: Regulatory and Market Milestones for Iotalamic Acid

YearEventBrand/FormSignificance
1962Initial FDA approval for angiography/urographyConray (Meglumine salt)Established as primary ionic agent
1962Approval of sodium salt formulationSodium IotalamateProvided alternative cation option
1970Approval of I-125 radiolabeled version for GFR measurementGlofil-125Formalized role in quantitative nephrology
1980sPeak market penetrationConray variantsDominant ionic agent amidst non-ionic emergence
1996Approval for cystourethrographyCysto-Conray IIExpanded into specialized non-vascular imaging
2024Global market valuationMultiple$326 million (base for 6.1% CAGR projection to 2032) [2]

Compounds Mentioned:Iotalamic Acid, Iothalamate Meglumine, Iothalamate Sodium, Iohexol, Iopamidol, Iodixanol, Diatrizoate, Ioxaglate, Metrizamide, Ioversol, Iomeprol, Iopromide, Ioxitalamic Acid, Diodrast, Iotrolan, Lipiodol, Barium Sulfate

Properties

CAS Number

2276-90-6

Product Name

Iotalamic acid

IUPAC Name

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid

Molecular Formula

C11H9I3N2O4

Molecular Weight

613.91 g/mol

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)

InChI Key

UXIGWFXRQKWHHA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I

Synonyms

Acid, Iotalamic
Acid, Iothalamic
Acid, Methalamic
Angio Conray
Angio-Conray
AngioConray
Conray 420
Iodothalamate
Iotalamic Acid
Iothalamate
Iothalamate, Sodium
Iothalamic Acid
Iothalamic Acid, Calcium (2:1) Salt
Iothalamic Acid, Monosilver (1+) Salt
Iothalamic Acid, Monosodium Salt
Iothalamic Acid, Monosodium Salt, Dimer
Lopamidol
Methalamic Acid
Sodium Iothalamate

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.